molecular formula C30H20N2 B3117232 11,12-Diphenyl-11,12-dihydroindolo[2,3-a]carbazole CAS No. 222044-88-4

11,12-Diphenyl-11,12-dihydroindolo[2,3-a]carbazole

Cat. No. B3117232
CAS RN: 222044-88-4
M. Wt: 408.5 g/mol
InChI Key: FLCOBMXLSOVHGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of 11,12-Diphenyl-11,12-dihydroindolo[2,3-a]carbazole consists of a fused indole and carbazole ring system. The phenyl groups at positions 11 and 12 contribute to its aromatic character. The planar arrangement of the donor units (carbazole and indole) enhances its electron-donating ability and hole-transporting properties .

Scientific Research Applications

Synthetic Methods and Chemical Properties

Research has developed various synthetic pathways for creating 11,12-dihydroindolo[2,3-a]carbazole derivatives, which are crucial for further applications in material science and organic electronics. For instance, a study by Irgashev et al. (2018) presents an improved protocol for synthesizing 5,11-dialkyl-6,12-di(hetero)aryl-5,11-dyhydroindolo[3,2-b]carbazoles, showcasing methods for creating complex molecules with potential in electronic applications (Irgashev et al., 2018).

Photophysical and Electrochemical Properties

The study of the photophysical and electrochemical properties of indolo[3,2-b]carbazole derivatives has been a significant area of interest. Zhao et al. (2007) designed and synthesized triphenylamine-substituted indolo[3,2-b]carbazole compounds, revealing their potential as hole-transporting materials for organic light-emitting diodes (OLEDs) due to their excellent optical and electrochemical properties (Zhao et al., 2007).

Organic Electronics and OLEDs

A notable application of 11,12-dihydroindolo[2,3-a]carbazole derivatives is in the field of organic electronics, particularly in the development of OLEDs. Yang et al. (2021) synthesized new indolo[3,2-b]carbazole derivatives containing imidazole-derived moieties for highly efficient blue OLEDs, demonstrating the compounds' utility in improving the performance of light-emitting devices (Yang et al., 2021).

Solar Cell Applications

The exploration of indolo[2,3-a]carbazole derivatives in dye-sensitized solar cells (DSCs) showcases their potential in renewable energy technologies. Tian et al. (2015) synthesized D–A–π–A configuration metal-free organic sensitizers based on dihydroindolo[2,3-b]carbazole for DSCs, achieving high conversion efficiencies due to the novel structural designs of the sensitizers (Tian et al., 2015).

Material Science and Coordination Polymers

Indolo[3,2-b]carbazole derivatives have also found applications in the synthesis of coordination polymers with promising fluorescent properties. Khan et al. (2018) reported the synthesis of indolo[3,2-b]carbazole-based metal–organic coordination polymers with linker-based blue fluorescence, indicating their potential use in sensing and optoelectronic devices (Khan et al., 2018).

properties

IUPAC Name

11,12-diphenylindolo[2,3-a]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H20N2/c1-3-11-21(12-4-1)31-27-17-9-7-15-23(27)25-19-20-26-24-16-8-10-18-28(24)32(30(26)29(25)31)22-13-5-2-6-14-22/h1-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLCOBMXLSOVHGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C5=C(C=C4)C6=CC=CC=C6N5C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1,2-Cyclohexadione (98%; 5.0 g, 1 eq.) is dissolved in acetic acid (100%; 30 ml). 1,1-Diphenylhydrazine hydrochloride (98%; 19.68 g, 2 eq.) is slowly added thereto. The suspension is stirred at room temperature overnight. Subsequently, the reaction is stirred at reflux for 54 h. After cooling to room temperature, the suspension is filtered with suction and washed with a little acetic acid. The residue is suspended in hot distilled water, filtered off with suction and washed to neutrality. The solid is dried under reduced pressure overnight. Subsequently, the solid is dissolved in toluene (300 ml) and Pd/C (10%; 2 g) is added; the mixture is stirred at reflux overnight. The solution was filtered through Celite (super standard) and washed with toluene and methylene chloride. The clear solution is concentrated and the residue is dried at 100° C. under reduced pressure. This gives 5.11 g of compound 4, 57.2% yield.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
19.68 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
11,12-Diphenyl-11,12-dihydroindolo[2,3-a]carbazole
Reactant of Route 2
Reactant of Route 2
11,12-Diphenyl-11,12-dihydroindolo[2,3-a]carbazole
Reactant of Route 3
Reactant of Route 3
11,12-Diphenyl-11,12-dihydroindolo[2,3-a]carbazole
Reactant of Route 4
Reactant of Route 4
11,12-Diphenyl-11,12-dihydroindolo[2,3-a]carbazole
Reactant of Route 5
Reactant of Route 5
11,12-Diphenyl-11,12-dihydroindolo[2,3-a]carbazole
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
11,12-Diphenyl-11,12-dihydroindolo[2,3-a]carbazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.